molecular formula C19H30N2O B6080567 2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6080567
M. Wt: 302.5 g/mol
InChI Key: YIUQFTQTVAKFKD-UHFFFAOYSA-N
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Description

2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclobutyl group and a phenylpropyl group, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.

    Addition of the Ethanol Moiety: The final step involves the reaction of the piperazine derivative with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenylpropyl group.

    Substitution: Various substitution reactions can occur on the piperazine ring or the aromatic ring of the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Modified piperazine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Cyclohexyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
  • 2-[4-Cyclopentyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
  • 2-[4-Cyclobutyl-1-(3-phenylethyl)piperazin-2-yl]ethanol

Uniqueness

2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

2-[4-cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-15-11-19-16-21(18-9-4-10-18)14-13-20(19)12-5-8-17-6-2-1-3-7-17/h1-3,6-7,18-19,22H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQFTQTVAKFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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